7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride
CAS No.:
Cat. No.: VC18043177
Molecular Formula: C8H17ClN2O2S
Molecular Weight: 240.75 g/mol
* For research use only. Not for human or veterinary use.
![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride -](/images/structure/VC18043177.png)
Specification
Molecular Formula | C8H17ClN2O2S |
---|---|
Molecular Weight | 240.75 g/mol |
IUPAC Name | 7-methylsulfonyl-2,7-diazaspiro[3.5]nonane;hydrochloride |
Standard InChI | InChI=1S/C8H16N2O2S.ClH/c1-13(11,12)10-4-2-8(3-5-10)6-9-7-8;/h9H,2-7H2,1H3;1H |
Standard InChI Key | QDFFUGRACQHHCB-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)N1CCC2(CC1)CNC2.Cl |
Introduction
7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which involves a central carbon atom bonded to two different rings. In this case, the compound consists of a methanesulfonyl group attached to a diazaspiro[3.5]nonane ring system, with the hydrochloride salt form indicating the presence of a hydrochloric acid moiety.
Synthesis and Preparation
The synthesis of 7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride typically involves multi-step organic synthesis methods. While specific synthesis routes for this compound are not detailed in the available literature, similar diazaspiro compounds often require the use of advanced organic chemistry techniques, including the formation of the spirocyclic core followed by functionalization with the methanesulfonyl group.
Analytical Techniques
The characterization of 7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride would typically involve advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are crucial for confirming the structure and purity of the compound.
Technique | Purpose |
---|---|
NMR Spectroscopy | Structural confirmation |
Mass Spectrometry | Molecular weight determination and purity assessment |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume